3-(Cyclopropylmethoxy)picolinaldehyde
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Overview
Description
3-(Cyclopropylmethoxy)picolinaldehyde is an organic compound with the molecular formula C10H11NO2 It is a derivative of picolinaldehyde, where a cyclopropylmethoxy group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)picolinaldehyde typically involves the reaction of picolinaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)picolinic acid.
Reduction: 3-(Cyclopropylmethoxy)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Cyclopropylmethoxy)picolinaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)picolinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: The parent compound, which lacks the cyclopropylmethoxy group.
Nicotinaldehyde: A similar compound with the aldehyde group at the third position of the pyridine ring.
Isonicotinaldehyde: A similar compound with the aldehyde group at the fourth position of the pyridine ring.
Uniqueness
3-(Cyclopropylmethoxy)picolinaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-6-9-10(2-1-5-11-9)13-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2 |
InChI Key |
SRIKSDBUCWWYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)C=O |
Origin of Product |
United States |
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